3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

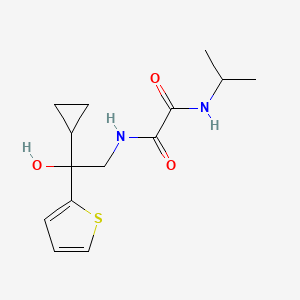

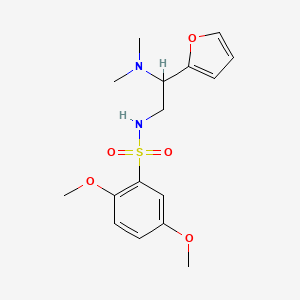

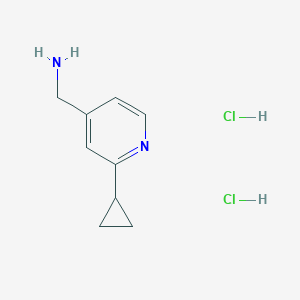

3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one, also known as TPPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TPPB is a benzothiazolone derivative that has been shown to have a high affinity for the TRPC6 ion channel, making it a valuable tool in the study of ion channel function.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals. In a notable study by Hu et al. (2016), two benzothiazole derivatives demonstrated significant corrosion inhibiting properties for carbon steel in acidic environments. These inhibitors showcased enhanced stability and efficiency compared to previous compounds from the same family, providing a promising avenue for protecting metals against corrosion. The findings suggest that these compounds adsorb onto metal surfaces through both physical and chemical interactions, offering a protective layer against corrosive agents (Hu et al., 2016).

Organic Synthesis

The versatility of benzothiazole derivatives extends to organic synthesis, where they serve as key intermediates in the formation of various complex molecules. Raghavendra et al. (2011) demonstrated the use of propylphosphonic anhydride (T3P) in the efficient one-pot synthesis of benzimidazoles and benzothiazoles from alcohols. This method highlights the compound's role in facilitating mild conditions, broad functional group tolerance, and excellent yields, underscoring the importance of benzothiazole derivatives in synthetic organic chemistry (Raghavendra et al., 2011).

Environmental and Material Science

In the realm of environmental science and materials, benzothiazole derivatives are key components in developing fluorescent chemosensors and understanding environmental contaminant behaviors. Li et al. (2018) introduced a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits multifluorescence emissions. This compound was effectively used as a ratiometric fluorescent chemosensor for highly sensitive physiological pH sensing, demonstrating its application in monitoring environmental and biological systems (Li et al., 2018).

Antimicrobial Research

Benzothiazole derivatives have also shown promise in antimicrobial research. Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole units and assessed their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).

Propiedades

IUPAC Name |

3-[3-(2-methylphenoxy)propyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-13-7-2-4-9-15(13)20-12-6-11-18-14-8-3-5-10-16(14)21-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMDAIAKZNLKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)

![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)

![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)